Methyl 4-methoxybutanoate Methyl 4-methoxybutanoate Methyl 4-methoxybutanoate is a natural product found in Peristeria elata with data available.
Brand Name: Vulcanchem
CAS No.: 29006-01-7
VCID: VC1974880
InChI: InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3
SMILES: COCCCC(=O)OC
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol

Methyl 4-methoxybutanoate

CAS No.: 29006-01-7

Cat. No.: VC1974880

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-methoxybutanoate - 29006-01-7

Specification

CAS No. 29006-01-7
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
IUPAC Name methyl 4-methoxybutanoate
Standard InChI InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3
Standard InChI Key VHDGWXQBVWAMJA-UHFFFAOYSA-N
SMILES COCCCC(=O)OC
Canonical SMILES COCCCC(=O)OC

Introduction

Physical and Chemical Properties

Molecular Structure and Formula

Methyl 4-methoxybutanoate possesses the molecular formula C6H12O3, with a molecular weight of 132.15800 g/mol . Its structure consists of a butanoate chain with a methoxy group attached to the terminal carbon and a methyl ester group at the opposite end. This arrangement of atoms confers distinctive chemical properties that influence its behavior in various reactions and applications.

Physical Properties

The physical properties of methyl 4-methoxybutanoate are summarized in the following table:

PropertyValue
Molecular Weight132.15800 g/mol
Density0.961 g/cm³
Boiling Point155°C at 760 mmHg
Flash Point48°C
Refractive Index1.4
Vapor Pressure3.1 mmHg at 25°C
Physical StateColorless liquid

These physical parameters are crucial for understanding the compound's behavior in laboratory and industrial settings, particularly for processes involving separation, purification, and storage .

Chemical Identifiers

For unambiguous identification in chemical databases and literature, methyl 4-methoxybutanoate is associated with several standardized identifiers:

IdentifierValue
CAS Number29006-01-7
SMILESCOCCCC(=O)OC
InChIInChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3
InChIKeyVHDGWXQBVWAMJA-UHFFFAOYSA-N

Synthesis Methods

Esterification Process

The primary synthetic route to methyl 4-methoxybutanoate involves the esterification of 4-methoxybutanoic acid with methanol in the presence of an acid catalyst. This reaction typically employs sulfuric acid as the catalyst and proceeds under reflux conditions to facilitate the formation of the ester bond:

4-methoxybutanoic acid + methanol → methyl 4-methoxybutanoate + water

The acid catalyst activates the carboxylic acid group, promoting nucleophilic attack by the alcohol oxygen and subsequent elimination of water. This reaction represents a classic Fischer esterification process, which is widely employed in the synthesis of various esters .

Industrial Production Methods

In industrial settings, the production of methyl 4-methoxybutanoate often utilizes continuous esterification processes for enhanced efficiency and scalability. These processes typically involve:

  • Continuous feeding of 4-methoxybutanoic acid and methanol into a reactor containing an acid catalyst

  • Maintenance of optimal temperature and pressure conditions to drive the reaction toward completion

  • Subsequent distillation to separate the ester product from unreacted starting materials and byproducts

  • Purification steps to achieve the desired product quality specifications

Alternative catalytic systems, such as ion-exchange resins or enzyme-based catalysts, may also be employed in industrial production to improve reaction selectivity, reduce environmental impact, or enhance product purity .

Chemical Reactivity

Oxidation Reactions

Methyl 4-methoxybutanoate can undergo various oxidation reactions depending on the oxidizing agent and reaction conditions employed. These transformations typically target either the methoxy group or the carbon chain, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate in acidic media, which can oxidize the compound to yield corresponding carboxylic acids or aldehydes depending on reaction conditions .

Reduction Reactions

Reduction of methyl 4-methoxybutanoate can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions primarily target the ester carbonyl group, resulting in the formation of 4-methoxybutanol. The selective reduction of the ester functionality without affecting the methoxy group demonstrates the chemoselectivity possible with this compound under appropriate conditions .

Substitution Reactions

Nucleophilic substitution reactions involving methyl 4-methoxybutanoate can occur at the ester carbonyl carbon, leading to the formation of various derivatives including other esters, amides, or thioesters. These transformations typically involve nucleophiles such as amines, alcohols, or thiols, often in the presence of a suitable base or catalyst. The products of these reactions depend on the specific nucleophile employed and the reaction conditions maintained .

Applications

Chemical Synthesis Applications

Methyl 4-methoxybutanoate serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups provide reactive sites for various transformations, making it useful in the synthesis of:

  • Pharmaceutical intermediates and active pharmaceutical ingredients

  • Agrochemical compounds

  • Specialty chemicals with specific functional properties

  • Modified esters with enhanced or tailored properties

The compound's relatively simple structure, combined with its functional group pattern, positions it as a versatile building block in synthetic organic chemistry .

Biological and Pharmaceutical Applications

In biological and pharmaceutical contexts, methyl 4-methoxybutanoate exhibits several important applications:

  • It can serve as a substrate in enzymatic studies involving esterases and other hydrolytic enzymes, contributing to our understanding of metabolic pathways

  • The compound has potential applications in drug delivery systems due to its ability to form biodegradable polymers

  • Its derivatives may exhibit bioactive properties relevant to pharmaceutical development

  • The compound can be incorporated into controlled-release formulations, leveraging its hydrolysis characteristics in biological systems

Industrial Applications

The industrial utility of methyl 4-methoxybutanoate extends to several sectors:

  • Flavoring industry: Its pleasant organoleptic properties make it suitable as a flavoring agent

  • Fragrance industry: The compound contributes aromatic qualities useful in perfumery and cosmetic formulations

  • Polymer industry: It can serve as a monomer or modifier in polymer synthesis

  • Specialty chemicals: Its functional properties make it valuable in various specialty chemical applications

Comparative Analysis

Structural Analogs

Comparing methyl 4-methoxybutanoate with structurally related compounds provides insight into the influence of specific structural elements on chemical and physical properties:

CompoundStructural DifferenceEffect on Properties
Methyl butanoateLacks methoxy groupLower boiling point (102.65°C vs. 155°C), different reactivity profile
Ethyl 4-methoxybutanoateEthyl group instead of methylSlightly higher molecular weight, different hydrolysis rate
Methyl 3-methoxybutanoateMethoxy group on third carbonAltered reactivity pattern due to positional isomerism
Methyl 4-methoxy-2-methylbutanoateAdditional methyl group at C-2Higher molecular weight (146.19 g/mol), different steric properties

This comparison demonstrates how subtle structural modifications can significantly influence a compound's physical properties and chemical behavior .

Reaction Kinetics

Studies on related compounds such as methyl butanoate provide insights into potential reaction kinetics for methyl 4-methoxybutanoate. For instance, the thermal decomposition of methyl butanoate has been investigated in the temperature range of 1229-1427 K, yielding first-order rate coefficients and identifying major decomposition products. Similar studies could elucidate the thermal stability and decomposition pathways of methyl 4-methoxybutanoate, which would be valuable for processing and storage considerations .

Analytical Characterization

Mass Spectrometry Data

Mass spectrometry provides crucial analytical data for the identification and characterization of methyl 4-methoxybutanoate. The predicted collision cross-section (CCS) values for various adducts of the compound are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]+133.08592126.7
[M+Na]+155.06786136.7
[M+NH4]+150.11246134.1
[M+K]+171.04180132.0
[M-H]-131.07136125.4
[M+Na-2H]-153.05331130.1
[M]+132.07809127.5
[M]-132.07919127.5

These values are particularly valuable for ion mobility spectrometry and mass spectrometric analyses, facilitating the identification and quantification of the compound in complex mixtures .

Spectroscopic Properties

Spectroscopic techniques provide essential data for structural confirmation and purity assessment of methyl 4-methoxybutanoate:

  • Infrared (IR) spectroscopy reveals characteristic absorption bands for the ester carbonyl (typically around 1730-1750 cm⁻¹) and ether C-O stretching (around 1050-1150 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with distinct chemical shifts for the methoxy, methylene, and methyl ester protons

  • UV-Visible spectroscopy typically shows limited absorption due to the absence of significant chromophores in the molecule

These spectroscopic data collectively enable comprehensive structural characterization and quality control of the compound .

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